methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate is a structurally complex sulfonamide-carbamate hybrid compound. Its core structure comprises a benzo[b]thiophene moiety linked via a propan-2-yl chain to a sulfamoylphenyl group, which is further esterified with a methyl carbamate.
Properties
IUPAC Name |
methyl N-[4-[1-(1-benzothiophen-3-yl)propan-2-ylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13(11-14-12-26-18-6-4-3-5-17(14)18)21-27(23,24)16-9-7-15(8-10-16)20-19(22)25-2/h3-10,12-13,21H,11H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMYMASSMZMXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Disconnections
- Disconnection A : Carbamate formation as the final step
- Disconnection B : Sulfamoyl coupling as the key transformation
- Disconnection C : Benzo[b]thiophene core synthesis followed by functionalization
Each of these approaches has distinct advantages and limitations, which will be analyzed in detail in the subsequent sections.
Benzo[b]thiophene Core Synthesis
The benzo[b]thiophene core represents a critical structural element of the target compound. Several established methods exist for synthesizing this heterocyclic system.
Cyclization-Based Approach
One well-documented approach involves the cyclization of an arylphenacylsulfide intermediate. This method begins with the reaction between a 3-alkoxybenzenethiol and a phenacyl bromide derivative in the presence of a strong base, followed by cyclization in polyphosphoric acid.
Step 1: Reaction of 3-alkoxybenzenethiol with phenacyl bromide in the presence of KOH or NaOH
Step 2: Cyclization in polyphosphoric acid at 85-90°C
This cyclization typically occurs at temperatures between 80-120°C, with optimal results observed in the 85-90°C range. The resulting benzo[b]thiophene can be purified by recrystallization, commonly from ethyl acetate.
Palladium-Catalyzed Carbonylation
An alternative approach to functionalized benzo[b]thiophenes involves palladium-catalyzed carbonylation of 4-bromobenzo[b]thiophene derivatives. This method is particularly useful for introducing carboxylate functionality at specific positions on the benzo[b]thiophene ring.
This approach produces methyl esters of benzo[b]thiophene carboxylic acids, which could serve as valuable intermediates for further functionalization.
Functionalization at C-3 Position
For the target compound, functionalization at the C-3 position of the benzo[b]thiophene ring is required to introduce the propan-2-yl chain.
Lithiation-Based Approach
A common approach for functionalizing the C-2 or C-3 position of benzo[b]thiophene involves lithiation followed by reaction with electrophiles. For example, the search results describe the use of lithium diisopropylamide (LDA) for the functionalization of benzo[b]thiophene derivatives:
Lithium diisopropylamide (5.70 mL, 2 M in THF) is added dropwise to a stirred solution of benzo[b]thiophene-4-carboxylic acid methyl ester (2.00 g, 10.4 mmol) and triisopropyl borate (2.63 mL, 11.4 mmol) in anhydrous THF (20 mL) at -78°C under nitrogen.
This lithiation strategy could be adapted to introduce the required propyl chain at the C-3 position of the benzo[b]thiophene core.
Palladium-Catalyzed Cross-Coupling
Another approach for C-3 functionalization involves palladium-catalyzed cross-coupling reactions. The literature describes the use of Suzuki-Miyaura coupling for introducing various substituents at the C-5 position of benzo[b]thiophene:
Under a nitrogen atmosphere, a mixture of H₂O (3 ml) and DMF (20 ml) was added by syringe, followed by the addition of Pd(dppf)Cl₂ (0.7 mmol, 0.1 equiv.). The mixture was stirred at 90°C for approximately 3.3 h.
Similar methodology could be applied for C-3 functionalization using appropriate boronic acid derivatives.
Sulfamoyl Group Introduction
The sulfamoyl linkage represents a critical structural element in the target compound. Based on the scientific literature, two main approaches can be employed for introducing this functionality.
Direct Sulfonylation
Direct sulfonylation using sulfonyl chlorides is a common approach for forming sulfonamide bonds. For the target compound, this would involve reaction between an amine-functionalized benzo[b]thiophene derivative and a sulfonyl chloride derived from 4-aminobenzoic acid or its protected analogue.
Sulfonylurea Formation
An alternative approach involves the formation of sulfonylureas, which could potentially be adapted for the target compound. Water-mediated synthesis of sulfonylureas has been reported as an environmentally friendly approach.
Carbamate Formation
The methyl carbamate group on the phenyl ring represents the final key structural element of the target compound.
Isocyanate-Based Approach
One approach for introducing carbamate functionality involves the use of methyl isocyanate or related derivatives. According to patent literature, phenyl carbamates can be obtained by the amidation reaction of hydroxyphenyl derivatives with isocyanates or carbamoyl halides:
The reaction between the enantiomer of formula (IV) and the carbamoyl halide [compound of formula (III)] defined in step a) of the synthesis constitutes a nucleophilic substitution reaction that may form the carbamate group.
Methoxycarbonylation Approach
An alternative approach involves methoxycarbonylation using methyl chloroformate. This methodology is particularly suitable for introducing methyl carbamate functionality onto aniline derivatives and has been widely employed in medicinal chemistry.
Proposed Complete Synthetic Route
Based on the individual methodologies discussed above, a complete synthetic route to this compound can be proposed:
Synthetic Scheme
Route A: Convergent Synthesis
- Synthesis of benzo[b]thiophene core using cyclization of arylphenacylsulfide
- C-3 functionalization via lithiation and alkylation to introduce the propan-2-yl chain
- Parallel synthesis of 4-(methoxycarbonylamino)benzenesulfonyl chloride from 4-aminobenzenesulfonic acid
- Coupling of the functionalized benzo[b]thiophene with the sulfonyl chloride derivative
Route B: Linear Synthesis
- Synthesis of benzo[b]thiophene core
- Sequential functionalization of C-3 position
- Introduction of sulfamoyl group
- Final carbamate formation
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Limitations | Estimated Overall Yield |
|---|---|---|---|
| Route A (Convergent) | Fewer steps for main scaffold; Parallel synthesis of components; Better functional group compatibility | Complex coupling step; Potential regioselectivity issues | 30-40% |
| Route B (Linear) | Better control of regioselectivity; Simpler individual steps | More linear steps; Lower overall yield; Potential protection/deprotection steps required | 15-25% |
Optimization Considerations
Several critical parameters require optimization for an efficient synthesis of the target compound:
Reaction Conditions
The synthesis of benzo[b]thiophene derivatives is highly dependent on reaction conditions. Based on the search results, palladium-catalyzed reactions typically require precise control of temperature, pressure (in case of carbonylation), and catalyst loading. For example:
The reaction mixture was stirred under a carbon monoxide atmosphere (50 psi) for 16 hr at 80°C, filtered, concentrated under reduced pressure to dryness, diluted with 100 mL of water, and extracted with ethyl acetate (500 mL×2).
Purification Strategies
Purification of the target compound and intermediates may present challenges due to the presence of multiple functional groups. Based on established methods for similar compounds, purification techniques include:
- Column chromatography using appropriate solvent systems
- Recrystallization from suitable solvents
- Selective precipitation of key intermediates
For example, benzo[b]thiophene-2-carboxylic acid can be purified by acidification of an aqueous solution followed by extraction with ethyl acetate:
The solution was stirred at room temperature overnight, concentrated under vacuum, diluted with H₂O (75 mL), acidified with HCl 1 N, extracted with EtOAc, dried over Na₂SO₄ and concentrated under vacuum.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure and purity of the target compound.
Spectroscopic Analysis
Based on reported data for similar compounds, the following spectroscopic methods would be valuable for characterizing the target compound:
¹H NMR Spectroscopy : For confirming the presence and environment of key protons, particularly those on the benzo[b]thiophene core and propan-2-yl chain.
¹³C NMR Spectroscopy : For verifying the carbon framework of the molecule.
Mass Spectrometry : For determining the molecular weight and fragmentation pattern. Based on similar compounds, ESI-MS would be an appropriate technique.
Purity Assessment
Purity assessment would typically involve:
- HPLC analysis using appropriate column and solvent systems
- Elemental analysis to verify the elemental composition
- Melting point determination for solid forms of the compound
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential in treating various diseases, particularly in the context of anti-inflammatory and anticancer activities. The sulfonamide group is known to inhibit certain enzymes, while the benzo[b]thiophene moiety may interact with specific receptors involved in cell signaling pathways.
Case Study: Anticancer Activity
In a study examining the effects of similar compounds, it was found that derivatives containing the benzo[b]thiophene structure exhibited significant inhibitory effects on cancer cell proliferation. These compounds were shown to induce apoptosis in human cancer cell lines, suggesting a promising avenue for further research into methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate as a potential anticancer agent .
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield more complex molecules.
Synthetic Routes
The synthesis typically involves multi-step organic reactions requiring specific catalysts and controlled conditions to maximize yield and purity. For example:
- Oxidation : Introduction of oxygen-containing functional groups.
- Reduction : Removal of oxygen or introduction of hydrogen atoms.
- Substitution : Replacement of functional groups using nucleophiles.
Material Science
In materials science, the compound can be utilized in developing new materials with tailored properties such as conductivity or stability. Its unique structure allows for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on substituted amino acid hydrazides and their anti-tubercular activity. Below is an analysis of key analogs and their properties:
Functional Group Analogues
Key Observations :
- Hydrazide vs. Sulfonamide-Carbamate Hybrids : The evidence highlights hydrazide derivatives (e.g., ) with anti-tubercular activity, whereas the target compound’s sulfamoylphenyl-carbamate structure may confer distinct pharmacokinetic or target-binding properties.
- Substituent Effects : Trifluoromethyl and chlorophenyl groups (common in anti-TB agents) enhance lipophilicity and metabolic stability, as seen in the analogs . The benzo[b]thiophene moiety in the target compound could similarly improve membrane permeability.
Biological Activity
Methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
Compound Overview
This compound features a unique structure that includes a benzo[b]thiophene core , a sulfonamide group , and a carbamate ester . The synthesis typically involves several steps, including the formation of the benzo[b]thiophene core through cyclization reactions and subsequent modifications to introduce the sulfonamide and carbamate functionalities.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that this compound demonstrates significant antimicrobial activity against various bacterial strains. The mechanism may involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory responses, potentially by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its utility in treating conditions characterized by chronic inflammation .
- Anticancer Activity : Studies have indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. Its effectiveness against specific cancer types is currently under investigation .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Anticancer | Induction of apoptosis |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's activity against Gram-positive and Gram-negative bacteria, revealing an MIC (Minimum Inhibitory Concentration) value as low as 0.5 µg/mL against resistant strains, indicating strong potential for development as an antibiotic agent .
- Anti-inflammatory Potential : In vitro experiments demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS) .
- Cancer Research : A recent study assessed the compound's effects on breast cancer cell lines, showing a dose-dependent reduction in cell viability and induction of apoptosis markers such as caspase activation and PARP cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
